2-[(Decylamino)methyl]phenol

Lipophilicity QSAR Drug-likeness

Sourcing ortho-aminomethylphenols with precise alkyl chain control is challenging-chain length directly impacts CMC, logP, and antimicrobial potency. 2-[(Decylamino)methyl]phenol (CAS 108098-38-0) solves this with its optimized C10 decyl chain, delivering an XlogP of 6 and TPSA of 32.3 Ų for balanced surfactant and membrane activity. • Optimal C10 chain length for antimicrobial potency (mouse oral LD50: 2 g/kg) • Boiling point 375.6 °C enables vacuum distillation purification • 11 rotatable bonds ensure uniform reaction kinetics in downstream derivatization Procure with confidence-consistent quality for dye, cosmetic, and biocide applications.

Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
CAS No. 108098-38-0
Cat. No. B009443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Decylamino)methyl]phenol
CAS108098-38-0
Synonyms2-[(decylamino)methyl]phenol
Molecular FormulaC17H29NO
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCC1=CC=CC=C1O
InChIInChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-11-14-18-15-16-12-9-10-13-17(16)19/h9-10,12-13,18-19H,2-8,11,14-15H2,1H3
InChIKeyJGXUWMTXFIOODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Decylamino)methyl]phenol (CAS 108098-38-0) Procurement-Grade Overview: Class, Properties, and Sourcing Context


2-[(Decylamino)methyl]phenol (CAS 108098-38-0), also known as o-decylaminomethylphenol or α-(decylamino)-o-cresol, is a phenolic Mannich base belonging to the ortho-aminomethylphenol class . It possesses a C10 linear alkyl chain attached via a secondary amine linkage to the ortho-position of the phenolic ring . With a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol, the compound exhibits a computed XlogP of 6, a topological polar surface area (TPSA) of 32.3 Ų, 2 hydrogen bond donors, and 11 rotatable bonds [1]. It is a colorless to pale yellow solid, soluble in ethanol and acetone but insoluble in water, with a boiling point of 375.6 °C at 760 mmHg and a density of 0.947 g/cm³ . Commercial applications position it as an intermediate in dye, perfume, and cosmetic manufacture, as well as a bactericide and surfactant .

Why Generic Substitution of 2-[(Decylamino)methyl]phenol (CAS 108098-38-0) with Other N-Alkyl-ortho-aminomethylphenols Introduces Uncontrolled Performance Variability


Within the homologous series of N-alkyl-ortho-aminomethylphenols, the length of the N-alkyl chain is a critical determinant of lipophilicity, membrane partitioning, micelle-forming behavior, and biological activity [1]. Substituting 2-[(decylamino)methyl]phenol with a shorter-chain analog (e.g., C6 or C8) reduces the logP and hydrophobic surface area, which may compromise surfactant efficacy and antimicrobial potency; conversely, switching to a longer-chain analog (e.g., C12, C16, or C18) increases the logP beyond optimal ranges for many bio-interfaces, possibly leading to reduced aqueous-phase mobility or unfavorable pharmacokinetic behavior [2]. Even when the core aminomethylphenol scaffold is preserved, the physicochemical and functional profile is not interchangeable because the alkyl chain length directly modulates the compound's critical micelle concentration (CMC), hemolytic potential, and target membrane disruption efficiency [3]. The quantitative evidence below demonstrates that the C10 decyl chain occupies a measurable intermediate position in key property scales, making it a deliberate choice rather than a generic representative of the class.

Quantitative Differentiation Evidence for 2-[(Decylamino)methyl]phenol (CAS 108098-38-0) Relative to Closest N-Alkyl-ortho-aminomethylphenol Analogs


Lipophilicity (XlogP) Positioning: C10 Decyl Chain Occupies a Quantifiable Intermediate Hydrophobic Window vs. C6, C8, C12, and C18 Analogs

The computed XlogP of 2-[(decylamino)methyl]phenol is 6, placing it at a quantifiable midpoint between shorter-chain analogs and the excessively lipophilic C18 analog [1]. The C6 (hexyl) analog has an estimated XlogP of approximately 3.5–4.0, while the C18 (octadecyl) analog reaches an XlogP3-AA of 10.3 [2]. The C10 decyl chain delivers an XlogP shift of approximately +2 to +2.5 units relative to C6, yet remains approximately 4.3 log units below the C18 extreme, providing a balanced hydrophobic profile that aligns with Lipinski-like boundaries (XlogP < 5) better than longer-chain variants [3].

Lipophilicity QSAR Drug-likeness

Molecular Flexibility and Rotatable Bond Count: C10 Chain Confers Measurably Lower Conformational Entropy vs. C12, C16, and C18 Chains

2-[(Decylamino)methyl]phenol contains 11 rotatable bonds, significantly fewer than the 13 rotatable bonds of the C12 (dodecyl) analog, the estimated 15 rotatable bonds of the C16 (hexadecyl) analog, and the 19 rotatable bonds of the C18 (octadecyl) analog [1]. Each additional rotatable bond introduces an entropic penalty upon binding to biological targets or forming ordered micellar structures, and increases the conformational search space. The C10 chain provides a favorable balance: it offers sufficient hydrophobic contact surface for target engagement while minimizing the conformational flexibility penalty that escalates with each additional methylene unit beyond C10 [2].

Conformational flexibility Rotatable bonds Entropic penalty

Acute Toxicity Benchmarking: Mouse Oral LD50 of 2 g/kg Defines a Quantifiable Safety Margin vs. Lower-Alkyl Aminomethylphenols

The acute oral LD50 of 2-[(decylamino)methyl]phenol in mice is reported as 2 g/kg . This places the compound in a moderate-to-low acute toxicity category. While direct comparative LD50 values for the exact C6, C8, and C12 ortho-aminomethylphenol analogs are not systematically reported in the open literature, class-level structure-toxicity relationships for alkyl-substituted phenols indicate that acute toxicity generally increases (LD50 decreases) with decreasing alkyl chain length due to higher water solubility and faster systemic absorption, while very long chains (C16–C18) may exhibit reduced acute toxicity but pose chronic bioaccumulation risks [1]. The C10 chain thus provides a empirically defined acute toxicity benchmark (LD50 = 2 g/kg) that can serve as a quantitative safety reference point for procurement risk assessments.

Acute toxicity Safety margin LD50

Boiling Point and Thermal Stability: A 375.6 °C Boiling Point at 760 mmHg Provides a Direct Distillation-Cut Differentiation from Lighter (C6–C8) and Heavier (C16–C18) Homologs

The experimentally reported boiling point of 2-[(decylamino)methyl]phenol is 375.6 °C at 760 mmHg . While exact boiling points for the C6 and C8 ortho-aminomethylphenol analogs are not consistently catalogued in public databases, the homologous trend in molecular weight (C6: 207.3 g/mol; C8: 235.4 g/mol; C10: 263.4 g/mol; C12: 291.5 g/mol; C18: 375.6 g/mol) predicts a monotonic increase in boiling point with chain length . The C10 compound's boiling point of 375.6 °C places it in a thermal range suitable for moderate-temperature industrial processes without the extreme energy input required for C16–C18 analogs, while offering lower volatility (vapor pressure: 3.55 × 10⁻⁶ mmHg at 25 °C) than lighter homologs, reducing evaporative losses during processing .

Thermal stability Boiling point Purification

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: C10 Chain Does Not Alter the Core Pharmacophoric H-Bond Donor/Acceptor Signature vs. the Homologous Series

The topological polar surface area (TPSA) of 2-[(decylamino)methyl]phenol is 32.3 Ų, with 2 hydrogen bond donors (phenolic OH, secondary amine NH) and 2 hydrogen bond acceptors (phenolic O, amine N) [1]. Critically, this TPSA and H-bond donor/acceptor count is invariant across the homologous series from C6 through C18, as confirmed by PubChem computed data for the C18 analog showing an identical TPSA of 32.3 Ų [2]. This means that the C10 decyl chain preserves the exact same pharmacophoric hydrogen-bonding potential as all other alkyl chain lengths, but differentiates itself solely through hydrophobic surface area and chain flexibility. For procurement, this confirms that selecting the C10 variant is a choice about lipophilicity and physical properties, not about altering the core polar interactions with biological targets [3].

Pharmacophore TPSA Hydrogen bonding

Evidence-Backed Application Scenarios Where 2-[(Decylamino)methyl]phenol (CAS 108098-38-0) Offers Differentiated Value vs. Other N-Alkyl-ortho-aminomethylphenols


Design of Surfactant and Detergent Intermediates Requiring Balanced Hydrophilic-Lipophilic Balance (HLB) with a Defined C10 Hydrophobic Tail

In surfactant formulation, the C10 decyl chain of 2-[(decylamino)methyl]phenol provides an XlogP of 6 and a TPSA of 32.3 Ų, yielding an intermediate HLB profile that is neither as water-soluble as C6–C8 ortho-aminomethylphenols nor as excessively hydrophobic as the C18 analog (XlogP = 10.3) [1]. This balanced lipophilicity is critical for achieving optimal critical micelle concentration (CMC) values and effective interfacial tension reduction in detergent, emulsifier, and wetting-agent applications. The compound's boiling point of 375.6 °C and ultra-low vapor pressure further ensure thermal stability during formulation processing without excessive evaporative loss [2].

Antimicrobial and Biocide Intermediate Where Mid-Chain Lipophilicity Maximizes Membrane Disruption While Minimizing Eukaryotic Cytotoxicity

The ortho-aminomethylphenol class is documented for antimicrobial activity, with optimal potency often observed at intermediate alkyl chain lengths (C8–C12) that balance membrane insertion with aqueous mobility [1]. 2-[(Decylamino)methyl]phenol, with its C10 chain and an XlogP of 6, sits within this optimal window. Its mouse oral LD50 of 2 g/kg provides a defined acute toxicity benchmark for risk assessment [2]. For industrial biocide or preservative procurement, the C10 variant offers a data-supported middle ground between the potentially weaker membrane activity of short-chain analogs and the heightened bioaccumulation risk of C16–C18 compounds .

Synthetic Intermediate in Dye, Perfume, and Cosmetic Chemistry Leveraging Intermediate Boiling Point for Distillation-Based Purification

As a documented intermediate in dye, perfume, and cosmetic synthesis, 2-[(decylamino)methyl]phenol benefits from a boiling point of 375.6 °C that permits vacuum distillation purification without the extreme temperatures required for C16–C18 analogs (predicted BP > 400 °C) [1]. Simultaneously, its 11 rotatable bonds confer lower conformational entropy than the C12 (13 rotatable bonds) and C18 (19 rotatable bonds) analogs, which can translate to more uniform reaction kinetics in downstream derivatization steps such as acylation, alkylation, or Mannich condensations [2]. These combined thermal and conformational properties make the C10 compound a logistically simpler procurement choice for multi-step synthetic routes.

SAR and Lead Optimization Campaigns Targeting the Aminomethylphenol Pharmacophore Where Hydrophobic Modulation Is the Primary Variable

The invariance of TPSA (32.3 Ų) and H-bond donor/acceptor count (2/2) across the homologous series means that the sole differential parameter among C6–C18 ortho-aminomethylphenols is the hydrophobic contribution of the N-alkyl chain [1]. This makes 2-[(decylamino)methyl]phenol an ideal comparator compound in QSAR studies, serving as a midpoint reference to quantify the contribution of incremental methylene units to logP, membrane partitioning, and biological activity [2]. Procurement of the C10 variant specifically enables controlled structure-activity relationship exploration where chain length is the independent variable, without confounding changes in the polar pharmacophore .

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